4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde is an organic molecule that can be synthesized through various methods. One reported method involves the bromination of 4-benzyloxy-2-hydroxy-5-methoxybenzaldehyde, which can be obtained from the condensation of vanillin and benzyl alcohol [].
While there is limited information readily available on the specific scientific research applications of 4-(benzyloxy)-2-bromo-5-methoxybenzaldehyde, its structure suggests potential applications in various fields:
4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde is an organic compound characterized by a benzene ring with multiple substituents, including a benzyloxy group, a bromo group, and a methoxy group. The molecular formula is C₁₃H₁₃BrO₃, and it features an aldehyde functional group that enhances its reactivity in various
The synthesis of 4-(benzyloxy)-2-bromo-5-methoxybenzaldehyde can be achieved through several methods:
4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde has potential applications in various fields:
Several compounds share structural similarities with 4-(benzyloxy)-2-bromo-5-methoxybenzaldehyde. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 2-Bromo-5-methoxybenzaldehyde | Lacks benzyloxy group | 0.96 |
| 2-Bromo-4-hydroxy-5-methoxybenzaldehyde | Contains hydroxy instead of benzyloxy | 0.94 |
| 5-(Benzyloxy)-2-bromobenzaldehyde | Different position of bromine and methoxy groups | 0.93 |
| 2-Bromo-5-isopropoxybenzaldehyde | Isopropoxy instead of benzyloxy | 0.93 |
| 2-Bromo-4,5-dimethoxybenzaldehyde | Two methoxy groups | 1.00 |
The presence of both the benzyloxy and aldehyde functional groups in 4-(benzyloxy)-2-bromo-5-methoxybenzaldehyde distinguishes it from these similar compounds, making it particularly interesting for synthetic applications and potential biological activity .